molecular formula C24H22N2O3 B3692384 N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide

Cat. No.: B3692384
M. Wt: 386.4 g/mol
InChI Key: HTXXRENORKBBTN-UHFFFAOYSA-N
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Description

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazole ring, which is a fused heterocyclic structure containing both nitrogen and oxygen atoms. The presence of dimethyl and phenoxyacetamide groups further enhances its chemical properties and potential reactivity.

Preparation Methods

The synthesis of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of the benzoxazole core This can be achieved through the cyclization of appropriate precursors under specific conditionsIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxyacetamide group, where nucleophiles can replace the phenoxy group under suitable conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the amide bond and formation of corresponding carboxylic acids and amines

Scientific Research Applications

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions, particularly in the context of enzyme inhibition and receptor binding studies.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring and phenoxyacetamide groups play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target being studied .

Comparison with Similar Compounds

Similar compounds to N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide include other benzoxazole derivatives and phenoxyacetamide compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example:

    N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide: Similar structure but with a benzamide group instead of phenoxyacetamide.

    N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide: Contains a naphthalene ring, which may alter its chemical and biological properties.

Properties

IUPAC Name

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-15-12-21-22(13-16(15)2)29-24(26-21)19-10-7-11-20(17(19)3)25-23(27)14-28-18-8-5-4-6-9-18/h4-13H,14H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXXRENORKBBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=C(C(=CC=C3)NC(=O)COC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide
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